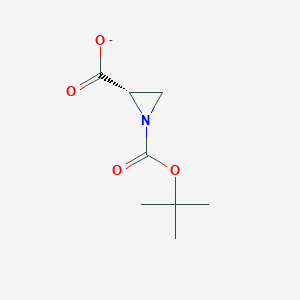

(S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid

Description

(S)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid (CAS 181212-91-9) is a chiral, Boc-protected aziridine derivative with the molecular formula C₈H₁₃NO₄ and a molecular weight of 187.19 g/mol . The aziridine ring, a three-membered heterocycle containing one nitrogen atom, confers significant ring strain, enhancing its reactivity in ring-opening reactions. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling selective functionalization of the carboxylic acid group during peptide synthesis or other coupling reactions . This compound is pivotal in medicinal chemistry for constructing amino acid analogs and protease inhibitors due to its dual functionality (amine and carboxylic acid) and stereochemical specificity .

Properties

Molecular Formula |

C8H12NO4- |

|---|---|

Molecular Weight |

186.18 g/mol |

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate |

InChI |

InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-4-5(9)6(10)11/h5H,4H2,1-3H3,(H,10,11)/p-1/t5-,9?/m0/s1 |

InChI Key |

IMJKDYRGASHUBX-GXRJOMEUSA-M |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]1C(=O)[O-] |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Boc Protection

A common route involves the direct Boc protection of aziridine-2-carboxylic acid. In this method, the free amine of aziridine-2-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, sodium aziridine-2-carboxylate (prepared via hydrolysis of α-chloroacrylonitrile derivatives) is reacted with Boc₂O in tetrahydrofuran (THF) at 0°C, yielding the Boc-protected product after acid workup.

Key Data:

This method is scalable but requires stringent control of pH and temperature to avoid ring-opening side reactions.

Asymmetric Synthesis from Chiral Acrylates

Michael Addition with Ammonia

Enantiomerically pure Boc-Aziridine-2-COOH is accessible via asymmetric Michael addition of ammonia to chiral acrylates. For instance, ethyl (2R,3S)-3-vinylaziridine-2-carboxylate is synthesized by reacting chiral acrylate esters with ammonia, followed by Boc protection. The Corey-Winter olefination is employed to eliminate diols, forming the aziridine ring with >90% enantiomeric excess (ee).

Key Data:

-

Starting Material: Chiral acrylate esters (e.g., benzyl (2S,3R)-3-methyl-1-tritylaziridine-2-carboxylate)

Solid-Phase Peptide Synthesis (SPPS) Approaches

Coupling with Linear Peptides

Boc-Aziridine-2-COOH is incorporated into peptides via SPPS. The lithium salt of (S)-1-tritylaziridine-2-carboxylate (precursor to Boc-Aziridine-2-COOH) is coupled to dipeptides using PyBOP or HATU activators. After coupling, the trityl group is replaced with Boc under acidic conditions (e.g., TFA/DCM).

Key Data:

Alkylation and Deprotection Strategies

Lithium Salt Intermediate Formation

The lithium salt of Boc-Aziridine-2-COOH (CAS: 2173637-20-0) is synthesized by reacting the free acid with lithium hydroxide in THF/water. This intermediate enhances solubility in nonpolar solvents, facilitating alkylation or acylation reactions.

Key Data:

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The aziridine ring can be oxidized to form oxaziridines.

Reduction: Reduction of the carboxylate group can yield the corresponding alcohol.

Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of amines or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to open the aziridine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce alcohols. Substitution reactions can lead to a variety of amine derivatives.

Scientific Research Applications

Organic Synthesis

The compound plays a crucial role in organic synthesis due to its ability to undergo ring-opening reactions. These reactions can lead to the formation of various derivatives that are useful in synthesizing more complex molecules. The Boc protecting group allows for selective reactions while maintaining the integrity of the aziridine structure.

Potential Drug Development

Research indicates that (S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid may have applications in drug design and development due to its chiral nature, which enhances selectivity in biological interactions. Its reactivity with biological systems makes it a candidate for studying enzyme mechanisms and receptor interactions .

Case Study: Antileishmanial Activity

A related study on aziridine-2,3-dicarboxylates revealed their potential as antileishmanial agents. These compounds demonstrated low toxicity against host cells while effectively impairing the growth of Leishmania parasites. This suggests that similar aziridine derivatives, including this compound, could be explored for their antiparasitic properties .

Biochemical Studies

The compound's ability to form reactive intermediates through ring-opening allows it to engage effectively with various biological targets. Interaction studies have focused on its reactivity with enzymes and receptors, crucial for understanding its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in enzyme inhibition studies and drug development.

Comparison with Similar Compounds

Aziridine vs. Azetidine Derivatives

Key Compound : (S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid (CAS 51077-14-6)

- Molecular Formula: C₉H₁₅NO₄

- Molecular Weight : 201.22 g/mol

- Ring Size : Four-membered (azetidine) vs. three-membered (aziridine).

- Reactivity : Azetidine exhibits lower ring strain compared to aziridine, resulting in reduced reactivity in ring-opening reactions. However, the larger ring size provides greater conformational flexibility, which can influence binding affinity in biological systems .

- Applications : Azetidine derivatives are often used in drug discovery for their balanced stability and reactivity, whereas aziridines are preferred for rapid, strain-driven reactions in peptide coupling .

Piperidine and Oxopiperidine Derivatives

Key Compounds :

(S)-1-Boc-4-oxopiperidine-2-carboxylic acid (CAS 198646-60-5): Molecular Formula: C₁₁H₁₇NO₅ Molecular Weight: 243.3 g/mol Functional Group: Contains a ketone (4-oxo) for additional reactivity .

(S)-1-Boc-5-oxopiperidine-2-carboxylic acid (CAS 915976-41-9): Molecular Formula: C₁₁H₁₇NO₅ Molecular Weight: 243.3 g/mol .

- Comparison :

Enantiomeric Comparisons

Key Compound : (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid (CAS 1286768-92-0)

- Molecular Formula: C₈H₁₃NO₄

- Molecular Weight : 187.19 g/mol .

- Stereochemical Impact: The (R)-enantiomer may exhibit divergent biological activity due to enantioselective enzyme interactions. For example, (S)-configured aziridines are often prioritized in drug design to match natural amino acid chirality .

Methyl Esters and Imidazolidine Derivatives

Key Compounds :

Methyl 1-Boc-azetidine-2-carboxylate (CAS 255882-72-5): Molecular Formula: C₁₀H₁₇NO₄ Reactivity: The ester group facilitates nucleophilic substitution, contrasting with the carboxylic acid’s use in amide bond formation .

Imidazolidine derivatives (e.g., compounds from ): Functional Groups: Contain guanidine or imino groups, enabling interactions with biological targets like glucocerebrosidase .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ring Size | Key Features |

|---|---|---|---|---|---|

| (S)-1-Boc-aziridine-2-carboxylic acid | 181212-91-9 | C₈H₁₃NO₄ | 187.19 | 3 | High ring strain, chiral amine |

| (S)-1-Boc-azetidine-2-carboxylic acid | 51077-14-6 | C₉H₁₅NO₄ | 201.22 | 4 | Moderate stability, flexible |

| (S)-1-Boc-4-oxopiperidine-2-carboxylic acid | 198646-60-5 | C₁₁H₁₇NO₅ | 243.3 | 6 | Ketone functionality, versatile |

| (R)-1-Boc-aziridine-2-carboxylic acid | 1286768-92-0 | C₈H₁₃NO₄ | 187.19 | 3 | Enantiomeric specificity |

Biological Activity

(S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid is a chiral compound belonging to the aziridine class, characterized by its nitrogen-containing three-membered ring structure. This compound has garnered attention due to its potential biological activities, particularly in enzyme interactions and drug development.

- Molecular Formula : C₈H₁₃N₁O₄

- Molecular Weight : Approximately 187.19 g/mol

- Structure : Contains a tert-butoxycarbonyl (Boc) protecting group, enhancing stability and selectivity in reactions.

The biological activity of this compound primarily involves its ability to undergo ring-opening reactions , leading to the formation of reactive intermediates. These intermediates can interact with various biological targets, including enzymes and receptors, thereby influencing numerous biological pathways. This property makes it a valuable tool in studying enzyme mechanisms and receptor interactions.

Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of specific enzymes:

- Phospholipase A2 (cPLA2α) : The S-enantiomer of this compound has shown moderate inhibition activity against cPLA2α, which is significant for therapeutic applications in inflammatory disorders. Notably, the S-enantiomer exhibited twice the activity compared to its R counterpart .

Protein Disulfide Isomerase (PDI) Inhibition

Research involving derivatives of aziridine-2-carboxylic acid has demonstrated potent inhibitory effects on protein disulfide isomerase (PDI), specifically targeting PDIA1 and PDIA3 proteins. The inhibitory activity was assessed using an insulin reduction assay, revealing low micromolar to nanomolar concentrations as effective . This suggests potential applications in cancer treatment due to PDI's role in tumor progression.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Case Study 1: Enzyme Interaction

In a study focused on enzyme interactions, this compound was used to investigate its binding affinity with cPLA2α. The results indicated a significant interaction that could lead to the development of new anti-inflammatory drugs targeting this pathway .

Case Study 2: Cancer Therapeutics

Another investigation demonstrated that aziridine derivatives exhibited anti-cancer properties by inhibiting PDI. The study found that these compounds effectively reduced cell viability in various cancer cell lines, suggesting their potential as therapeutic agents .

Q & A

Q. What are the key considerations for synthesizing (S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves protecting the aziridine nitrogen with di-tert-butyl dicarbonate (DIBOC) under basic conditions. A common approach is to start with (S)-aziridine-2-carboxylic acid, dissolve it in a solvent system (e.g., ethanol/water), and add DIBOC and NaOH at 0°C. The reaction is stirred overnight, followed by acidification (pH 2.0) and extraction with ethyl acetate. Critical steps include:

- Maintaining low temperatures to minimize racemization.

- Using stoichiometric excess of DIBOC (1.2–1.5 equivalents) to ensure complete protection.

- Purification via recrystallization or column chromatography to achieve >97% purity (HPLC) .

Enantiomeric purity (e.g., 89.3% e.e. in initial syntheses) can be improved by optimizing reaction time, temperature, and base concentration .

Q. How can NMR spectroscopy and X-ray crystallography confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- 1H-NMR : Key peaks include the tert-butyl group (δ ~1.48 ppm, singlet, 9H), aziridine protons (δ 2.40–2.60 and 3.80–4.00 ppm, broad singlets), and the carboxylic acid proton (δ ~10.0 ppm, broad). The stereochemistry is confirmed by splitting patterns, such as the triplet (J = 15 Hz) at δ 4.76–4.81 ppm for the chiral center .

- X-ray crystallography : Using programs like SHELXL (for small-molecule refinement), the absolute configuration is determined by analyzing heavy atom positions and Flack parameters. This is critical for resolving ambiguities in stereochemistry .

Q. What are the recommended storage conditions and handling protocols to ensure the compound's stability?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the Boc group. Avoid exposure to moisture and strong acids/bases .

- Handling : Use PPE (gloves, safety goggles) in a fume hood. For spills, neutralize with sodium bicarbonate before disposal. Monitor for decomposition via TLC or HPLC if stored >6 months .

Advanced Research Questions

Q. What strategies resolve racemization issues during synthetic steps involving the aziridine ring?

- Methodological Answer : Racemization often occurs during Boc protection or acidic workup. Mitigation strategies include:

- Using non-polar solvents (e.g., dichloromethane) instead of protic solvents to reduce ring strain-induced opening.

- Adding a chiral auxiliary or enzyme-mediated catalysis (e.g., lipases) to retain stereochemical integrity.

- Shortening reaction times at elevated temperatures (e.g., microwave-assisted synthesis) to minimize side reactions .

Q. How does computational modeling assist in predicting the compound's reactivity in ring-opening reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during nucleophilic ring-opening. For example:

- Epoxidation studies : Predict regioselectivity when aziridine reacts with electrophiles (e.g., epichlorohydrin).

- Solvent effects : Molecular dynamics simulations (e.g., using Gaussian or ORCA) assess solvent polarity’s impact on reaction pathways.

These models guide experimental design for synthesizing derivatives like β-amino alcohols .

Q. What role does this compound serve in synthesizing bioactive molecules or pharmaceutical intermediates?

- Methodological Answer : The compound is a chiral building block for:

- Peptide mimetics : Incorporation into cyclic peptides via amide bond formation, enhancing metabolic stability.

- Kinase inhibitors : The aziridine ring acts as a warhead in covalent inhibitors (e.g., targeting EGFR mutants).

- Antiviral agents : Functionalization at the carboxylic acid group enables conjugation to nucleoside analogs.

Applications require coupling reagents (e.g., EDC/HOBt) and monitoring by LC-MS to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.